molecular formula C34H22N2 B8248817 9-(Naphthalen-2-yl)-9H,9'H-3,3'-bicarbazole

9-(Naphthalen-2-yl)-9H,9'H-3,3'-bicarbazole

Cat. No.: B8248817
M. Wt: 458.5 g/mol
InChI Key: DLSJHSOHWXTYCV-UHFFFAOYSA-N
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Description

9-(Naphthalen-2-yl)-9H,9’H-3,3’-bicarbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their unique electronic properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of a naphthyl group into the carbazole structure enhances its photophysical properties, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Naphthalen-2-yl)-9H,9’H-3,3’-bicarbazole typically involves the coupling of naphthyl and carbazole moieties. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a naphthylboronic acid with a halogenated carbazole in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of 9-(Naphthalen-2-yl)-9H,9’H-3,3’-bicarbazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the choice of catalyst, solvent, and temperature, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(Naphthalen-2-yl)-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole or naphthyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen, nitro, or alkyl groups onto the aromatic rings.

Scientific Research Applications

9-(Naphthalen-2-yl)-9H,9’H-3,3’-bicarbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(Naphthalen-2-yl)-9H,9’H-3,3’-bicarbazole involves its interaction with various molecular targets and pathways. In organic electronics, the compound acts as an electron donor or acceptor, facilitating charge transport and light emission. In biological applications, it may interact with cellular components, leading to fluorescence or other detectable signals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Naphthalen-2-yl)-9H,9’H-3,3’-bicarbazole is unique due to its specific combination of naphthyl and carbazole structures, which confer enhanced photophysical properties and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-(9H-carbazol-3-yl)-9-naphthalen-2-ylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22N2/c1-2-8-23-19-26(16-13-22(23)7-1)36-33-12-6-4-10-28(33)30-21-25(15-18-34(30)36)24-14-17-32-29(20-24)27-9-3-5-11-31(27)35-32/h1-21,35H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSJHSOHWXTYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76)C8=CC=CC=C83
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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